1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound . It has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . This receptor plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-Pyrrolo[2,3-b]pyridine ring. This is done to form a hydrogen bond with G485, which improves the activity . A series of these derivatives have been synthesized and confirmed by FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core. The 5-position of the 1H-Pyrrolo[2,3-b]pyridine is close to G485, which is why a group that can provide a hydrogen bond acceptor of suitable size is introduced into this position .Chemical Reactions Analysis
The 1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they have been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase 4B (PDE4B) Inhibitors
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives have been synthesized and evaluated as selective and potent Phosphodiesterase 4B (PDE4B) inhibitors. These compounds, such as Compound 11h, have shown significant inhibition of TNF-α release from macrophages in response to pro-inflammatory stimuli, suggesting potential applications in treating CNS diseases (Vadukoot et al., 2020).
Allosteric mGluR5 Antagonists
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides series represents a new class of allosteric mGluR5 antagonists. By varying substituents on the heterocyclic scaffold, researchers improved the physico-chemical parameters to optimize aqueous solubility while retaining high in vitro potency, indicating potential for further pharmaceutical development (Koller et al., 2012).
ACC1 Inhibitors
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent ACC1 inhibitors. A notable example, the 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, has demonstrated potent ACC1 inhibition and cellular potency. This suggests its potential as a research tool and therapeutic agent for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Functional Materials and Agrochemicals
Studies on the functionalization of 1H-pyrrolo[2,3-b]pyridine have led to the development of new compounds for potential use in functional materials and agrochemicals. These include derivatives with amino groups introduced onto the 6-position of the compound, showing high fungicidal activity (Minakata et al., 1992).
c-Met Inhibitors
Phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have been synthesized and evaluated as c-Met inhibitors. These compounds have shown excellent cytotoxicity activity and selectivity against various cancer cell lines, suggesting their potential as therapeutic agents (Zhu et al., 2016).
Synthesis Methodologies
Research has also focused on developing novel synthetic routes and methodologies involving 1H-pyrrolo[2,3-b]pyridines. This includes methods for preparing various substituted derivatives and studying their properties, which is crucial for pharmaceutical and material science applications (Herbert & Wibberley, 1969).
Wirkmechanismus
Target of Action
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
This suggests that it could have beneficial pharmacokinetic properties, potentially improving its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Zukünftige Richtungen
The research on 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives is ongoing, with a focus on developing them as FGFR inhibitors for cancer therapy . These compounds are also being studied as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation . Furthermore, they are being investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia .
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the FGFR signaling pathway, which is involved in cell proliferation, migration, and angiogenesis. By inhibiting these receptors, this compound can potentially halt the progression of various cancers.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In breast cancer cells (4T1), it inhibits cell proliferation and induces apoptosis . Additionally, it significantly inhibits cell migration and invasion, which are critical processes in cancer metastasis. The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are essential for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s low molecular weight also makes it an appealing lead compound for further optimization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable candidate for long-term treatment regimens
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can affect its bioavailability and efficacy. Understanding these pathways is essential for optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence its localization and accumulation, affecting its overall activity and effectiveness
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCDBHEULOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505535 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-16-9 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74420-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives interesting for anticancer therapy?
A: Research suggests that certain derivatives of this compound demonstrate promising interactions with human Aurora B kinase. [, ] This enzyme plays a crucial role in cell division, and its dysregulation is linked to cancer development. [] By inhibiting Aurora B kinase, these compounds could potentially disrupt cancer cell growth and proliferation.
Q2: How does the structure of this compound derivatives influence their activity against Aurora B kinase?
A: Computational studies utilizing molecular docking and pharmacophore modeling have provided insights into the structure-activity relationship. [, ] For instance, compound C13 (N-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) displayed a high binding affinity to Aurora B kinase. [, ] These studies highlight the importance of specific substituents and their spatial arrangement for potent inhibitory activity.
Q3: Beyond anticancer potential, have this compound derivatives been explored in other contexts?
A: Yes, several this compound derivatives have been identified in seized materials as novel psychoactive substances (NPS). [, ] These synthetic cannabinoids, including NNL-1, NNL-3, and 5F-AKB-48-7N, highlight the diverse applications and potential risks associated with this chemical class. [, ]
Q4: What analytical techniques have been employed to characterize and identify these compounds?
A4: Researchers have utilized a combination of advanced analytical techniques to study this compound derivatives. These include:
- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique enables the separation and identification of compounds based on their mass-to-charge ratio, providing structural information. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds based on their retention time and mass spectra, offering valuable insights into their chemical structure. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information by analyzing the magnetic properties of atomic nuclei, aiding in the identification and characterization of novel compounds. [, ]
Q5: What are the potential implications of discovering new synthetic cannabinoids like those derived from this compound?
A: The emergence of novel synthetic cannabinoids presents significant challenges for public health and forensic investigations. [, ] Their unpredictable pharmacological effects and potential for abuse necessitate continuous monitoring and development of analytical methods for detection and identification in biological and seized samples. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.